

# Ningetinib in vitro cell proliferation assay results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ningetinib

CAS No.: 1394820-69-9

Cat. No.: S006626

[Get Quote](#)

## In Vitro Cell Proliferation and Viability Assays

The core activity of **ningetinib** was evaluated using cell proliferation and viability assays, which measured the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: IC50 Values of Ningetinib in Various Cell Models [1] [2]

Cell Line / Model	FLT3 Mutation Status	Reported IC50 Value
MV4-11	ITD	1.35 nM
MOLM-13	ITD	2.45 nM
Ba/F3	ITD	2.71 nM
Ba/F3	ITD-F691L ("gatekeeper" mutation)	7.83 nM
Ba/F3	ITD-D835Y	4.36 nM
Ba/F3	ITD-D835V	5.74 nM
Ba/F3	ITD-Y842C	3.91 nM

Cell Line / Model	FLT3 Mutation Status	Reported IC50 Value
Primary patient-derived cells	ITD	Potent inhibition observed

The results show that **ningetinib** is highly potent against FLT3-ITD mutations and maintains efficacy against common resistance-conferring mutations like F691L and D835 [1] [2].

## Detailed Experimental Protocol

The search results provide a clear methodology for the key experiments cited above.

### 1. Cell Viability Assay Protocol [1] [2]

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of  $3 \times 10^3$  cells per well in 100  $\mu$ L of culture medium.
- **Drug Treatment:** The cells were treated with **ningetinib** in a range of concentrations. The drug was initially dissolved in DMSO, with the final concentration of DMSO in the culture medium kept below 0.1% to avoid solvent toxicity. Each concentration was tested in triplicate.
- **Incubation:** The treated cells were incubated for 48 hours.
- **Viability Measurement:** Cell viability was assessed using the **CellTiter-Glo 2.0 Assay**, a luminescent method that quantifies the amount of ATP present, which is directly proportional to the number of metabolically active cells.
- **Data Analysis:** Luminescence was measured. The viability of cells at each drug concentration was normalized to the viability of the untreated control cells (set at 100%). The IC50 values were calculated using non-linear regression analysis in software such as GraphPad Prism.

### 2. Apoptosis Assay Protocol [1]

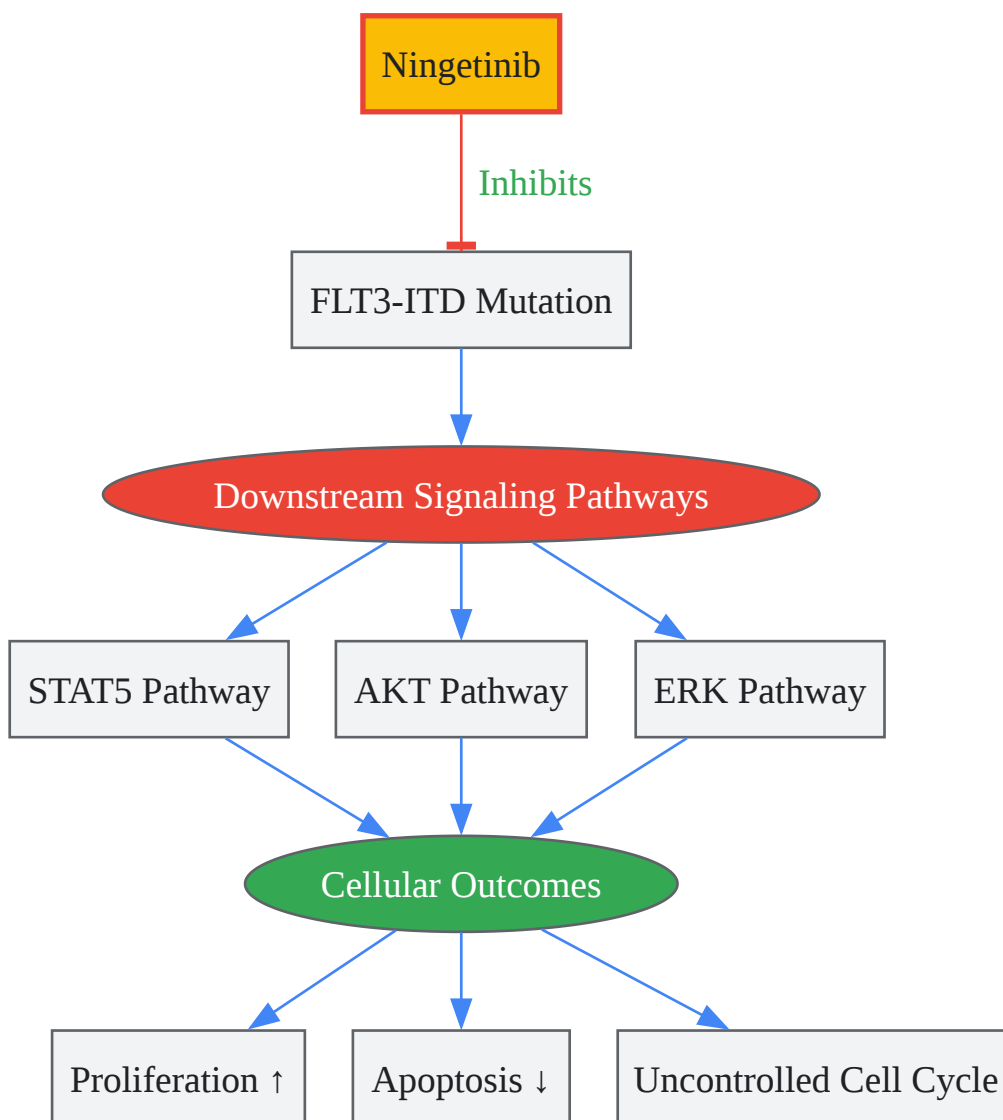
- **Cell Preparation:** MV4-11 and MOLM13 cells ( $2.0 \times 10^5$  cells/mL) were seeded in 6-well plates and treated with **ningetinib** or a DMSO control for 24-48 hours.
- **Staining:** After treatment, cells were harvested and stained using an **Annexin V/propidium iodide (PI) Apoptosis Detection Kit**.
- **Analysis:** The stained cells were analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

### 3. Cell Cycle Assay Protocol [1]

- **Cell Treatment and Fixation:** Cells were harvested after 24 hours of **ningetinib** treatment, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- **Staining:** The fixed cells were then stained with a solution containing **propidium iodide (PI)**.
- **Analysis:** The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Mechanism of Action and Signaling Pathways

**Ningetinib** exerts its effects by directly targeting the FLT3 protein and disrupting downstream signaling.



[Click to download full resolution via product page](#)

**Ningetinib** inhibits mutant *FLT3* and its downstream signaling pathways.

Immunoblot analyses confirmed that **ningetinib** treatment reduces phosphorylation of *FLT3* and its key downstream effectors—*STAT5*, *AKT*, and *ERK*—thereby blocking proliferation and inducing apoptosis [1] [2] [3].

## Key Findings and Significance for Researchers

For a research audience, the following points are particularly significant:

- **Overcoming Resistance:** The ability of **ningetinib** to inhibit the **F691L "gatekeeper" mutation** is a critical finding, as this is a common mechanism of resistance to other *FLT3* inhibitors like gilteritinib and quizartinib [1] [2].
- **Potential as a Type II Inhibitor:** Molecular docking studies suggested that **ningetinib** functions as a **type II *FLT3* inhibitor**, binding to the inactive conformation of the kinase [1] [2].
- **Multi-Kinase Target Profile:** It's important to note that **ningetinib** is a multi-kinase inhibitor. Its targets include *c-MET*, *VEGFR2*, and *AXL*, which may contribute to its overall antitumor profile but also warrant consideration for potential off-target effects [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ningetinib, a novel *FLT3* inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]
2. Ningetinib, a novel *FLT3* inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]
3. Ningetinib, a novel *FLT3* inhibitor, overcomes secondary ... [pubmed.ncbi.nlm.nih.gov]
4. ningetinib [mycancergenome.org]

To cite this document: Smolecule. [Ningetinib in vitro cell proliferation assay results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b006626#ningetinib-in-vitro-cell-proliferation-assay-results>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)